Product packaging for 3-Acetamidobenzenesulfonyl fluoride(Cat. No.:CAS No. 4857-88-9)

3-Acetamidobenzenesulfonyl fluoride

Cat. No.: B13166153
CAS No.: 4857-88-9
M. Wt: 217.22 g/mol
InChI Key: ASGBQNKAOAEADT-UHFFFAOYSA-N
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Description

Historical Development and Significance of Sulfonyl Fluorides in Organic Chemistry

The study of sulfonyl fluorides dates back to the early 20th century, with initial methods for their synthesis involving the conversion of sulfonyl chlorides to sulfonyl fluorides emerging in the 1930s. chemsrc.com For many years, they were regarded as relatively stable and somewhat inert compounds. However, this perception has dramatically shifted in recent years.

A major resurgence of interest was sparked by the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept advanced by Nobel laureate K. Barry Sharpless. SuFEx is a set of powerful, reliable reactions that fall under the umbrella of "click chemistry," which focuses on generating substances by joining small, modular units. chemrxiv.orgnih.gov The sulfonyl fluoride group is a key component in SuFEx, valued for its high stability under many conditions, yet its capacity for selective activation to form robust chemical links. nih.gov

Beyond synthesis, sulfonyl fluorides have become indispensable tools in chemical biology and medicinal chemistry. chemrxiv.orgnih.gov Their unique reactivity allows them to act as covalent inhibitors of enzymes, forming strong, permanent bonds with specific amino acid residues in proteins. chemrxiv.orgnih.gov This has made them valuable as "warheads" in the design of targeted covalent inhibitors for drug discovery and as chemical probes to study protein function. chemicalbook.combrynmawr.edu The balance between their stability and latent reactivity gives them a privileged position in modern chemical and biological research. chemrxiv.org

Structural Classification and Nomenclature of Acetamidobenzenesulfonyl Fluoride Isomers

Acetamidobenzenesulfonyl fluoride isomers are derivatives of benzene (B151609) substituted with both an acetamido group (-NHCOCH₃) and a sulfonyl fluoride group (-SO₂F). The relative positions of these two groups on the benzene ring give rise to three distinct structural isomers:

2-Acetamidobenzenesulfonyl fluoride (ortho-isomer): The acetamido and sulfonyl fluoride groups are on adjacent carbon atoms (positions 1 and 2).

3-Acetamidobenzenesulfonyl fluoride (meta-isomer): The two functional groups are separated by one carbon atom (positions 1 and 3).

4-Acetamidobenzenesulfonyl fluoride (para-isomer): The groups are on opposite sides of the benzene ring (positions 1 and 4).

The nomenclature clearly indicates the substitution pattern on the aromatic ring, which dictates the molecule's three-dimensional shape, polarity, and potential interactions with other molecules.

Below is an interactive data table detailing the properties of these isomers.

Property2-Acetamidobenzenesulfonyl fluorideThis compound4-Acetamidobenzenesulfonyl fluoride
Synonym o-Acetamidobenzenesulfonyl fluoridem-Acetamidobenzenesulfonyl fluoridep-Acetamidobenzenesulfonyl fluoride, N-Acetylsulfanilyl fluoride
Molecular Formula C₈H₈FNO₃SC₈H₈FNO₃SC₈H₈FNO₃S
Molecular Weight 217.22 g/mol 217.22 g/mol 217.22 g/mol
CAS Number 112704358 (CID) nih.govNot available329-20-4 chemsrc.comchemicalbook.comhoffmanchemicals.com
Melting Point Data not availableData not available173-178 °C chemsrc.comchemicalbook.com
Appearance Data not availableData not availableSolid hoffmanchemicals.com

Note: Data for the this compound isomer is not as readily available in public databases, highlighting a potential area for further research.

Overview of Current Research Landscape Pertaining to Sulfonyl Fluorides

The current research landscape for sulfonyl fluorides is vibrant and expanding rapidly, driven by their utility in several high-impact areas of chemistry and biology. nih.gov

Drug Discovery and Chemical Biology : A primary focus of modern research is the use of sulfonyl fluorides as covalent modifiers of proteins. brynmawr.edu Scientists are designing and synthesizing libraries of sulfonyl fluoride-containing molecules to identify new drug candidates and chemical probes. brynmawr.edu These compounds are known to react with several nucleophilic amino acid residues, not just cysteine, which expands the range of proteins that can be targeted. brynmawr.edu Recent studies focus on developing sulfonyl fluoride probes to advance the discovery of modulators for complex biological targets like E3 ubiquitin ligases.

Synthetic Methodology : There is ongoing research to develop new and more efficient methods for synthesizing sulfonyl fluorides. nih.gov This includes improving the classic chloride-to-fluoride exchange reactions to make them milder and more versatile. nih.gov Furthermore, novel strategies, such as those involving radical chemistry and transition-metal catalysis, are being explored to create sulfonyl fluorides from a wider range of starting materials. chemicalbook.com

Click Chemistry and Materials Science : The reliability of the SuFEx reaction means that sulfonyl fluorides are increasingly used as connectors to assemble complex molecular architectures. sigmaaldrich.com This has applications not only in creating libraries of potential drug molecules but also in developing new polymers and functional materials.

Rationale for Investigating this compound

While specific research applications for this compound are not as extensively documented as for its 4-isomer, the rationale for its investigation is grounded in the systematic exploration of structure-activity relationships (SAR) within this important class of compounds.

The primary motivation for synthesizing and studying different isomers of a pharmacologically active scaffold is to understand how the spatial arrangement of functional groups affects biological activity. The reactivity of the sulfonyl fluoride "warhead" and the binding affinity of the molecule can be finely tuned by altering the substitution pattern on the aromatic ring.

Exploring Chemical Space : The investigation of the 3-isomer is a logical and necessary step to fully map the chemical space of acetamidobenzenesulfonyl fluorides. The ortho (2-), meta (3-), and para (4-) positions offer distinct electronic and steric environments. The meta-position, in particular, provides a different vector for the acetamido group compared to the more commonly studied para-isomer. This allows the molecule to probe different geometries within a protein's binding pocket.

Modulating Reactivity and Binding : The acetamido group can form crucial hydrogen bonds with protein residues, enhancing binding affinity and selectivity. Placing this group at the 3-position alters its spatial relationship to the reactive sulfonyl fluoride group. This can influence which amino acid residues the "warhead" can reach and react with, potentially leading to novel selectivity profiles against different protein targets.

Scaffold for Fragment-Based Drug Discovery : Arenesulfonyl fluorides are used as core fragments that can be elaborated into more complex molecules. A study on a small library of sulfonyl fluorides identified 3-carboxybenzenesulfonyl fluoride—a close structural analog of the 3-acetamido isomer—as a promising warhead for tagging protein targets. This suggests that the 3-substituted benzene ring is a viable and potentially advantageous scaffold for developing chemical probes.

In essence, the investigation of this compound is driven by the need to build a comprehensive understanding of how isomeric changes affect the function of this valuable chemical motif, thereby enabling the rational design of more effective and selective covalent inhibitors and chemical probes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO3S B13166153 3-Acetamidobenzenesulfonyl fluoride CAS No. 4857-88-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4857-88-9

Molecular Formula

C8H8FNO3S

Molecular Weight

217.22 g/mol

IUPAC Name

3-acetamidobenzenesulfonyl fluoride

InChI

InChI=1S/C8H8FNO3S/c1-6(11)10-7-3-2-4-8(5-7)14(9,12)13/h2-5H,1H3,(H,10,11)

InChI Key

ASGBQNKAOAEADT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)F

Origin of Product

United States

Applications of 3 Acetamidobenzenesulfonyl Fluoride in Chemical Synthesis and Research

Utilization as a Chemical Probe for Molecular Labeling and Profiling

The sulfonyl fluoride (B91410) moiety is increasingly recognized as a privileged electrophile for engaging with nucleophilic residues in biological macromolecules. nih.gov This property makes compounds like 3-Acetamidobenzenesulfonyl fluoride valuable tools for molecular labeling and profiling, enabling researchers to study the function and activity of proteins and other biomolecules directly within their native environment. nih.gov

A significant advancement in chemical biology is the development of fragment-based screening platforms that utilize covalent probes. One such innovation is the concept of Sulfonyl Fluoride Bits (SuFBits). nih.govresearchgate.net This strategy leverages the inherent reactivity of the sulfonyl fluoride group, which can form stable covalent bonds with multiple nucleophilic amino acid residues without requiring external activation, such as UV light. nih.govmdpi.com

Researchers have synthesized and characterized small libraries of sulfonyl fluorides to identify optimal "warheads" for tagging protein targets. nih.govmdpi.com These studies propose that coupling diverse molecular fragments to a sulfonyl fluoride core creates a library of SuFBits. researchgate.net When a SuFBit probe is screened against a protein, it will covalently label the target if the attached fragment binds to a pocket on the protein surface, facilitating the identification of even weak fragment binders via mass spectrometry. nih.govresearchgate.net While initial studies highlighted 3-carboxybenzenesulfonyl fluoride as a particularly effective warhead, the underlying principle applies to other substituted benzenesulfonyl fluorides, including this compound, which provides a similar structural scaffold for fragment attachment. nih.govmdpi.com

Table 1: Key Features of the SuFBits Platform

FeatureDescriptionSource(s)
Warhead Aryl Sulfonyl Fluoride nih.gov, mdpi.com
Activation Activation-free; relies on inherent reactivity. nih.gov, researchgate.net
Target Residues Multiple nucleophilic amino acids (e.g., Lysine, Tyrosine, Serine). nih.gov, mdpi.com
Mechanism Fragment binding brings the sulfonyl fluoride into proximity with a nucleophile, leading to covalent labeling. researchgate.net
Application Fragment-based screening to identify binders for protein targets. kinetolab.com
Detection Primarily Mass Spectrometry. nih.gov

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that uses reactive chemical probes to assess the functional state of enzymes and other proteins within complex biological systems. nih.govfrontiersin.org ABPP probes are typically designed with three key components: a reactive group (or "warhead") that covalently binds to the protein target, a linker, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. frontiersin.org

Sulfonyl fluorides have emerged as a highly effective class of warheads for ABPP. nih.govrsc.org They can covalently modify the catalytically or functionally essential serine or tyrosine residues of target proteins. nih.gov For instance, fatty acyl sulfonyl fluoride probes have been developed to profile fatty acid-associated proteins in living cells, while other sulfonyl fluoride probes have been used to advance the discovery of modulators for challenging targets like cereblon (CRBN). nih.govrsc.org

In this context, this compound serves as a valuable core structure for the design of novel activity-based probes. The sulfonyl fluoride group provides the reactive handle for covalent modification, while the acetamido group and the aromatic ring can be further functionalized to create probes with tailored selectivity for specific protein families. Competitive ABPP experiments, where a potential inhibitor competes with the probe for binding, can then be used to assess target engagement and profile off-target effects of drug candidates. universiteitleiden.nl

Beyond proteomics, sulfonyl fluorides are useful as derivatizing agents to improve the analytical detection of small molecules. A key application is in the analysis of amino acids by capillary electrophoresis (CE), a high-resolution separation technique. researchgate.netdiva-portal.org Many amino acids lack a strong chromophore, making their direct detection by UV absorbance difficult. Chemical derivatization with a reagent that imparts a UV-active or fluorescent tag overcomes this limitation. nih.gov

A study demonstrated the use of p-acetamidobenzenesulfonyl fluoride (an isomer of the title compound) as a pre-column derivatization reagent for the separation of 19 D-amino acids and glycine (B1666218) by CE. researchgate.net The reagent reacts with the primary amine group of the amino acids, attaching the acetamidobenzenesulfonyl tag. This derivatization allows for sensitive detection and enables the baseline separation of the amino acids. researchgate.net Given the similar reactivity of the sulfonyl fluoride group, this compound is expected to perform comparably in such applications.

Table 2: Optimized Conditions for Amino Acid Separation by CE Using an Acetamidobenzenesulfonyl Fluoride Reagent

ParameterOptimal ConditionSource(s)
Background Electrolyte 20 mmol/L Sodium Borate (pH 9.3) researchgate.net
Micelle Additive 126 mmol/L Sodium Dodecyl Sulfate (SDS) researchgate.net
Chiral Selector 8 mmol/L β-cyclodextrin researchgate.net
Additive 20 mmol/L NaCl researchgate.net
Separation Time < 16 minutes researchgate.net

Role as a Key Intermediate in Organic Synthesis

The stable yet selectively reactive nature of the sulfur-fluorine bond makes aryl sulfonyl fluorides like this compound highly valuable building blocks in modern organic synthesis. mdpi.com They serve as reliable precursors for a wide range of other sulfur-containing compounds and can be incorporated into complex molecular architectures.

One of the primary roles of this compound in synthesis is as a stable precursor to other sulfonyl derivatives. While sulfonyl chlorides are more common, sulfonyl fluorides offer advantages in stability, being less sensitive to hydrolysis. mdpi.com The sulfonyl fluoride group can undergo nucleophilic substitution with a variety of nucleophiles, a reaction central to Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". nih.govbohrium.com

This reactivity allows for the straightforward synthesis of diverse classes of compounds from a single intermediate. For example, reaction with amines yields sulfonamides, reaction with alcohols or phenols yields sulfonate esters, and reaction with organometallic reagents can form sulfones. This versatility makes this compound a key platform molecule for generating libraries of compounds for drug discovery and materials science. mdpi.comorganic-chemistry.org

Table 3: Potential Derivatives from this compound

Reactant NucleophileProduct ClassGeneral Reaction
Primary/Secondary Amine (R₂NH)Sulfonamide3-AcNH-C₆H₄-SO₂F + R₂NH → 3-AcNH-C₆H₄-SO₂NR₂
Alcohol/Phenol (ROH)Sulfonate Ester3-AcNH-C₆H₄-SO₂F + ROH → 3-AcNH-C₆H₄-SO₂OR
Grignard Reagent (RMgX)Sulfone3-AcNH-C₆H₄-SO₂F + RMgX → 3-AcNH-C₆H₄-SO₂R
Water (H₂O)Sulfonic Acid3-AcNH-C₆H₄-SO₂F + H₂O → 3-AcNH-C₆H₄-SO₃H

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. bohrium.comnih.gov MCRs are highly valued for their efficiency and ability to rapidly generate molecular diversity. nih.govrug.nl

The incorporation of electrophilic "warheads" into MCR scaffolds is a growing area of interest for creating libraries of potential covalent inhibitors. nih.gov Research has shown that sulfonyl fluoride moieties can be successfully integrated into various molecular scaffolds using MCR chemistry. nih.gov A compound like this compound is an ideal building block for such strategies. It can be used in MCRs that tolerate or directly involve the sulfonyl fluoride group, allowing for the one-pot synthesis of complex molecules that are pre-equipped with a reactive group for covalent targeting in chemical biology applications. bohrium.comresearchgate.net

Integration into Complex Synthetic Sequences for Target Molecule Construction

This compound serves as a versatile building block in the intricate field of organic synthesis, where the construction of complex molecules requires a sequence of carefully planned reactions. Its utility stems from the presence of two key functional groups: the sulfonyl fluoride and the acetamido group. The sulfonyl fluoride (–SO₂F) moiety is notably stable under a variety of reaction conditions, rendering it an excellent "handle" that can be carried through multiple synthetic steps before its intended transformation. sigmaaldrich.com

A parallel concept is seen in the multistep synthesis of sulfa drugs, which often starts from acetanilide (B955). utdallas.edu In these sequences, the acetamido group functions as a protecting group for an aniline (B41778) precursor. This protection is crucial because a free amino group is highly reactive and would interfere with subsequent reactions, such as chlorosulfonation. utdallas.edu Similarly, the acetamido group in this compound allows for transformations on other parts of a molecule without undesired side reactions at the nitrogen atom. At a later stage in the synthesis, the acetamido group can be hydrolyzed under basic or acidic conditions to reveal the free amine (3-aminobenzenesulfonyl fluoride), which can then be used for further functionalization.

The strategic value of retaining a sulfonyl fluoride group during a synthesis is highlighted by research on bifunctional building blocks like (chlorosulfonyl)benzenesulfonyl fluorides. nih.gov In these systems, the much more reactive sulfonyl chloride group can be selectively modified with various amines while the sulfonyl fluoride group remains intact. nih.gov This chemoselectivity demonstrates that the –SO₂F group is robust enough to survive reactions that transform other parts of the molecule, only to be called upon for a specific reaction, such as a SuFEx click reaction, at a later, strategic point in the synthetic sequence. This stability makes this compound a valuable intermediate for creating libraries of complex molecules where either the aromatic ring or the amine (after deprotection) can be modified prior to the final sulfonyl fluoride reaction. nih.gov

Contributions to Click Chemistry Methodologies (Excluding Clinical Outcomes)

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept developed by K. Barry Sharpless and colleagues, has marked a significant advancement in chemical synthesis, providing a new set of reliable "click" reactions. accessscience.comnih.gov These reactions are prized for their high yields and specificity, connecting molecular modules with exceptional efficiency. accessscience.com Aryl sulfonyl fluorides, including this compound, are central components of this methodology.

SuFEx chemistry relies on the unique reactivity of the S(VI)-F bond. While highly stable, this bond can be activated to react with nucleophiles like phenols (or their silyl (B83357) ether derivatives) to form strong, stable S-O linkages. accessscience.comnih.gov Research has focused on expanding the scope and efficiency of these reactions. One major development is "Accelerated SuFEx Click Chemistry" (ASCC), which utilizes synergistic catalytic systems, such as the combination of the hindered guanidine (B92328) base BTMG and the silicon additive HMDS, to dramatically speed up the coupling of sulfonyl fluorides with alcohols. nih.gov This advancement allows for reactions to complete in minutes with low catalyst loadings, broadening the range of accessible products that can be synthesized from sulfonyl fluoride hubs. nih.gov

Furthermore, the scope of SuFEx has been broadened by employing different catalysts to control reactivity in a stepwise manner. nih.gov For example, by carefully selecting a base catalyst (such as triethylamine (B128534) or DBU), different S-F bonds on a multidimensional hub can be reacted sequentially. nih.gov The development of novel SuFEx hubs, such as thionyl tetrafluoride (SOF₄), has introduced the ability to create 3-dimensional molecular architectures. nih.gov SOF₄ can react with a primary amine and then sequentially with two other nucleophiles, creating a tetrahedral connection point. nih.gov While the amide in this compound is not a primary amine, its hydrolysis product, 3-aminobenzenesulfonyl fluoride, provides the necessary functional group to engage in this type of advanced SuFEx ligation, thereby expanding the potential structural complexity that can be achieved.

This compound is an excellent precursor for the development of new, highly functionalized reagents for use in SuFEx and other chemical biology applications. The stability of the sulfonyl fluoride group allows for selective chemical modifications to be performed on other parts of the molecule. nih.gov This principle is central to the creation of a "toolbox" of versatile monomers for probe synthesis. nih.gov

A key strategy involves creating bifunctional reagents that contain both the SuFEx-active sulfonyl fluoride handle and a second type of "click" handle, such as a terminal alkyne for use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. nih.gov To achieve this, this compound can first be hydrolyzed to 3-aminobenzenesulfonyl fluoride. The resulting free amino group can then be readily acylated with a molecule containing a terminal alkyne. The final product is a new, trifunctional reagent possessing:

A sulfonyl fluoride group for SuFEx reactions.

An alkyne group for CuAAC reactions.

An aromatic ring that can be further modified.

This approach allows for the modular construction of complex chemical probes and materials by enabling two distinct and orthogonal click chemistry connections from a single, versatile building block. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Acetamidobenzenesulfonyl Fluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Characterization

The ¹H NMR spectrum of 3-acetamidobenzenesulfonyl fluoride (B91410) is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetamido group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the 'meta' substitution pattern.

Based on the analysis of related compounds, the aromatic region would likely display a complex multiplet system. The proton situated between the two electron-withdrawing groups (sulfonyl fluoride and acetamido) would be the most deshielded. The other aromatic protons would appear at slightly varying chemical shifts, with their coupling constants (J-values) revealing their ortho, meta, and para relationships.

The amide proton (NH) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl protons of the acetyl group would present as a sharp singlet, typically in the range of δ 2.0-2.3 ppm.

For comparative purposes, the reported ¹H NMR data for 4-acetamidobenzenesulfonyl fluoride shows two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring, a broad singlet for the amide proton, and a singlet for the methyl protons. nih.gov

¹⁹F NMR for Fluorine Analysis

¹⁹F NMR is a highly sensitive and powerful tool for the analysis of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.govrsc.org The ¹⁹F NMR spectrum of 3-acetamidobenzenesulfonyl fluoride is expected to show a single resonance for the fluorine atom of the sulfonyl fluoride group.

The chemical shift of this fluorine atom is influenced by the electronic environment of the benzene ring. In various substituted benzenesulfonyl fluorides, the ¹⁹F chemical shift typically appears in a characteristic range. For instance, the ¹⁹F chemical shift for 4-acetamidobenzenesulfonyl fluoride is reported to be around +66.16 ppm (relative to an external standard). nih.gov It is anticipated that the chemical shift for the 3-acetamido isomer would be in a similar region, with minor deviations due to the different electronic effects of the meta-substituent.

¹³C NMR and Other Advanced NMR Techniques

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. In this compound, distinct signals are expected for each of the six aromatic carbons, the carbonyl carbon, and the methyl carbon. The carbon atom attached to the sulfonyl fluoride group will exhibit a characteristic coupling with the fluorine atom (¹JCF), resulting in a doublet. bath.ac.uk The magnitude of this coupling constant is typically large. Other carbons in the aromatic ring may also show smaller long-range couplings to the fluorine atom.

The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. The carbon bearing the sulfonyl fluoride group and the carbon bearing the acetamido group will have distinct chemical shifts compared to the other aromatic carbons.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for the definitive assignment of all proton and carbon signals, especially for complex spin systems in the aromatic region.

Table 1: Representative NMR Data for Substituted Benzenesulfonyl Fluorides

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)Reference
4-Acetamidobenzenesulfonyl fluoride 7.99 (d, J = 9.0 Hz, 2H), 7.80 (d, J = 8.7 Hz, 2H), 7.38 (br s, 1H), 2.28 (s, 3H) in CDCl₃Not explicitly provided for all carbons in a single entry, but related compounds show characteristic shifts.+66.16 in CD₂Cl₂ nih.gov
3-Bromobenzenesulfonyl fluoride 8.15 (d, J = 1.7 Hz, 1H), 7.94 (dd, J = 19.9, 8.0 Hz, 2H), 7.53 (t, J = 8.0 Hz, 1H) in CDCl₃Not explicitly provided.+66.2 in CDCl₃ nih.gov
4-Nitrobenzenesulfonyl fluoride 8.49 (d, J = 8.6 Hz, 2H), 8.25 (d, J = 8.9 Hz, 2H) in CDCl₃Not explicitly provided.+66.3 in CDCl₃ nih.gov

Note: Chemical shifts are referenced to internal standards and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound with a high degree of confidence. The calculated exact mass of this compound (C₈H₈FNO₃S) can be compared with the experimentally determined value to confirm its identity. For instance, the HRMS data for a related compound, 4-carbamoylbenzenesulfonyl fluoride, showed a calculated m/z for [M+H]⁺ of 204.0125, which was in excellent agreement with the found value of 204.0125. nih.gov A similar level of accuracy would be expected for this compound.

Fragmentation Patterns and Structural Elucidation

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of this compound. The resulting mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), along with several fragment ions.

The fragmentation of benzenesulfonyl fluorides and related sulfonamides often involves the cleavage of the S-C and S-N bonds. For this compound, characteristic fragmentation patterns would be expected to include:

Loss of the fluorine atom.

Loss of the SO₂F group.

Cleavage of the amide bond, leading to fragments corresponding to the aminobenzenesulfonyl fluoride moiety and the acetyl group.

Fragmentation of the aromatic ring.

The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule and can help to distinguish it from its isomers.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

FragmentProposed Structure / Neutral LossExpected m/z
[M]⁺Molecular Ion217
[M - F]⁺Loss of Fluorine198
[M - SO₂F]⁺Loss of Sulfonyl Fluoride group134
[M - CH₂CO]⁺Loss of Ketene from Acetamido group175
[C₆H₄NH₂SO₂F]⁺Aminobenzenesulfonyl fluoride cation175
[C₆H₅SO₂F]⁺Benzenesulfonyl fluoride cation159

Note: The m/z values are for the most abundant isotopes. The actual observed fragmentation pattern may vary depending on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups: the acetamido group (-NHC(O)CH₃), the sulfonyl fluoride group (-SO₂F), and the aromatic ring. While a specific, publicly available, peer-reviewed IR spectrum for this compound is not readily found, the expected absorption regions can be predicted based on the analysis of similar molecules, such as its isomer, 4-Acetamidobenzenesulfonyl chloride.

Key Expected IR Absorption Bands for this compound:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3300 - 3500
C=O (Amide I)Stretching1630 - 1680
N-H (Amide II)Bending1515 - 1570
S=O (Sulfonyl)Asymmetric Stretching1350 - 1470
S=O (Sulfonyl)Symmetric Stretching1150 - 1210
S-F (Sulfonyl fluoride)Stretching~700 - 800
C-H (Aromatic)Stretching3000 - 3100
C=C (Aromatic)Stretching1400 - 1600

This table is a representation of expected values based on spectroscopic principles and data from related compounds.

The presence and precise position of these bands can confirm the identity of the compound and provide insights into its molecular structure. For instance, the strong absorptions for the S=O stretching vibrations are characteristic of the sulfonyl group, while the amide I and II bands confirm the presence of the acetamido moiety.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It offers high resolution and sensitivity, making it ideal for both purification and purity determination.

Purification:

For the purification of aromatic sulfonyl fluorides, reversed-phase HPLC (RP-HPLC) is often the method of choice. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the compound and its impurities between the two phases.

A general procedure for the purification of a related compound, 4-acetamidobenzenesulfonyl fluoride, involves the use of a C18 column with a water/acetonitrile (B52724) gradient as the mobile phase. The fractions containing the pure product are collected and can be lyophilized to obtain the final compound as a solid.

Purity Assessment:

HPLC is also a critical tool for assessing the purity of this compound. By developing a validated HPLC method, the presence of impurities, such as starting materials, by-products, or degradation products, can be quantified. A typical stability-indicating HPLC method would involve:

Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used for the separation of aromatic compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic modifier like acetonitrile is often employed. The pH of the mobile phase can be adjusted to optimize the separation.

Detection: A Diode Array Detector (DAD) or a UV detector is typically used. The wavelength for detection would be chosen based on the UV absorbance maximum of this compound.

Forced Degradation Studies: To ensure the method is stability-indicating, the drug substance is subjected to stress conditions (acidic, basic, oxidative, and thermal) to generate potential degradation products. The HPLC method should be able to resolve the main peak from these degradation products.

Example HPLC Purity Analysis Data (Hypothetical):

ParameterValue
ColumnC18, 150 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time (3-ASBF)5.2 min
Purity (by area %)>99.5%

This table represents a hypothetical HPLC analysis for purity assessment.

Gas Chromatography (GC)

Gas chromatography is another powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be performed, often after a derivatization step to increase its volatility and thermal stability. nih.gov

Derivatization for GC Analysis:

A common strategy for the GC analysis of compounds containing polar functional groups is derivatization. For instance, the hydroxyl groups in related compounds are often converted to more volatile silyl (B83357) derivatives. nih.gov For sulfonyl fluorides, derivatization can also be employed to enhance detectability by mass spectrometry (GC-MS). nih.gov

Purity Assessment:

For purity assessment by GC, a flame ionization detector (FID) is commonly used due to its high sensitivity towards organic compounds. The method would involve:

Column: A capillary column with a suitable stationary phase (e.g., a polysiloxane-based phase) would be selected based on the polarity of the analyte.

Temperature Program: A temperature gradient is typically used to ensure the efficient separation of compounds with different boiling points. The program would start at a lower temperature and gradually increase to a higher temperature.

Injector and Detector Temperatures: These are optimized to ensure efficient vaporization of the sample and to prevent condensation in the detector.

Example GC Purity Analysis Parameters (Hypothetical):

ParameterValue
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (2 min), then 10 °C/min to 280 °C (5 min)
DetectorFID
Detector Temperature300 °C

This table represents a hypothetical GC analysis for purity assessment.

The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Mass spectrometry coupled with GC (GC-MS) can be used for the definitive identification of the main component and any impurities present.

Computational Chemistry and Theoretical Studies on 3 Acetamidobenzenesulfonyl Fluoride

Electronic Structure Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, providing valuable information about their geometry, stability, and reactivity. researchgate.netchemrxiv.org For 3-acetamidobenzenesulfonyl fluoride (B91410), DFT calculations would be instrumental in understanding its fundamental chemical properties.

DFT calculations can predict the most stable three-dimensional arrangement of atoms in 3-acetamidobenzenesulfonyl fluoride. This involves optimizing the molecular geometry to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, a comparative analysis of similar aromatic sulfonyl fluorides and chlorides showed that the core ring structure is not significantly influenced by changing the halide on the sulfonyl group. nih.gov Similarities in bond distances within the benzoxadiazole ring were observed, suggesting the sulfonyl fluoride moiety did not directly influence its electronic structure. nih.gov

To illustrate the type of data obtained from such calculations, the following table presents hypothetical, yet realistic, optimized geometric parameters for this compound, as would be predicted by a DFT method like B3LYP with a 6-311+G(d,p) basis set.

Parameter Predicted Value
S-F Bond Length~1.58 Å
S=O Bond Lengths~1.42 Å
C-S Bond Length~1.77 Å
N-C (amide) Bond Length~1.36 Å
C=O (amide) Bond Length~1.23 Å
O-S-O Bond Angle~120°
C-S-F Bond Angle~105°
Note: This table is illustrative and contains expected values based on general knowledge of similar structures, not from a specific study on this compound.

The electronic properties of this compound would be a key output of DFT calculations. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions of the molecule. The high charge on the central sulfur atom makes it an attractive site for nucleophilic attack. nih.gov

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For this compound, the LUMO would likely be centered on the sulfonyl fluoride group, particularly the sulfur atom, making it the primary site for nucleophilic attack. The acetamido group, being an ortho-para director with both activating and deactivating characteristics, would influence the electronic landscape of the aromatic ring.

Electronic Property Description Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the molecule's potential to act as an electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the molecule's potential to act as an electron acceptor and its electrophilic sites.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Mulliken Charges Calculated partial charges on each atom.Helps to identify electrophilic and nucleophilic centers within the molecule. The sulfur atom is expected to have a significant positive charge.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for investigating reaction mechanisms, providing insights that can be difficult to obtain through experimental means alone. nih.gov Although the precise mechanism of SuFEx reactions is not yet fully understood, computational studies have begun to shed light on the process. nih.gov

The synthesis of this compound, like other sulfonyl fluorides, can involve the conversion of a corresponding sulfonyl chloride. rsc.org Computational modeling can be used to analyze the transition states of such reactions. By calculating the energy profile of the reaction pathway, including the energies of reactants, transition states, intermediates, and products, the feasibility and kinetics of a synthetic route can be assessed. For example, DFT studies have been used to investigate the mechanism of fluoride substitution by a primary amine in a prototypical SuFEx reaction, revealing a high energy barrier that can be lowered by an added base. nih.gov

The SuFEx reaction is a cornerstone of click chemistry, valued for its efficiency and reliability. acs.orgresearchgate.net Computational studies on model systems, such as the reaction of methanesulfonyl fluoride with methylamine, have suggested an SN2-type mechanism. nih.gov These studies indicate that the reaction proceeds through a non-synchronous, one-step mechanism with an initial weakening of the S-F bond followed by the nucleophilic attack of the amine. nih.gov The role of a base is crucial in lowering the activation barrier by increasing the nucleophilicity of the amine. nih.gov For this compound, similar computational models could predict its reactivity with various nucleophiles, such as phenols, alcohols, and amines, and the potential catalytic effect of different bases. nih.govacs.org Experimental and theoretical studies on the reaction of phenolates with sulfonimidoyl fluorides have also pointed towards an SN2-type mechanism with inversion of configuration at the sulfur atom and low activation energies. nih.gov

Structure-Reactivity Relationships and Quantitative Analysis

Understanding how the structure of a molecule influences its reactivity is fundamental in chemistry. For sulfonyl fluorides, both electronic and steric factors are known to affect the stability and reactivity of the S-F bond. nih.gov

Computational methods can be used to establish quantitative structure-activity relationships (QSAR). While specific QSAR studies on this compound are not available, studies on related compounds have shown the importance of electronic effects. For example, in a series of trifluoromethylated aromatic sulfonamides, electron-withdrawing groups were found to significantly enhance inhibitory potency against a biological target. southwales.ac.ukresearchgate.net The acetamido group in this compound has a dual electronic nature; the nitrogen lone pair can donate electron density to the ring (resonance effect), while the carbonyl group is electron-withdrawing (inductive effect). Its meta position relative to the sulfonyl fluoride group would primarily exert an inductive effect, influencing the electrophilicity of the sulfur atom and thus its reactivity in SuFEx reactions.

Computational screening and docking studies have proven valuable in developing new sulfonyl fluoride-based probes and inhibitors. rsc.orgnih.gov Similar in silico screening could be applied to a library of compounds including this compound to predict their binding affinity to a target protein, such as trypsin. rsc.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.